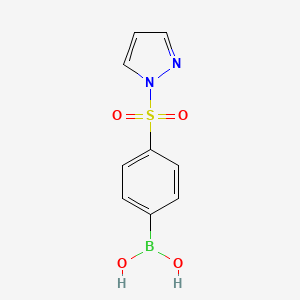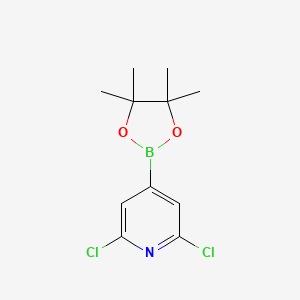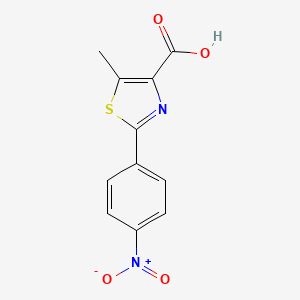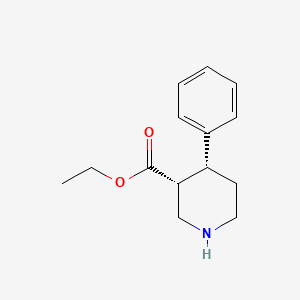![molecular formula C13H20ClN3O4S B1387160 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride CAS No. 1172106-55-6](/img/structure/B1387160.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride
Overview
Description
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a nitrophenyl group, and a methylpiperazine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable phenyl precursor, followed by sulfonation to introduce the ethylsulfonyl group. The final step involves the formation of the piperazine ring and its subsequent methylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity. The piperazine ring can facilitate the compound’s transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
- 1-[4-(Methylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride
- 1-[4-(Ethylsulfonyl)-2-aminophenyl]-3-methylpiperazine hydrochloride
- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-ethylpiperazine hydrochloride
Uniqueness: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and ethylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-3-21(19,20)11-4-5-12(13(8-11)16(17)18)15-7-6-14-10(2)9-15;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBCBDTVOPZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)



![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)

-thiourea](/img/structure/B1387091.png)


![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)

